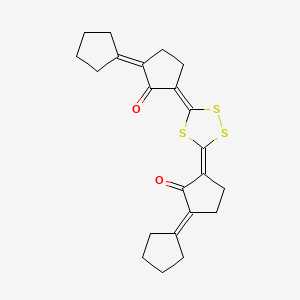

(3E,3'''E)-3,3'-((3E,5E)-1,2,4-Trithiolane-3,5-diylidene)bis(1,1'-bi(cyclopentyliden)-2-one)

Description

Properties

CAS No. |

61656-32-4 |

|---|---|

Molecular Formula |

C22H24O2S3 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(5E)-2-cyclopentylidene-5-[(5E)-5-(3-cyclopentylidene-2-oxocyclopentylidene)-1,2,4-trithiolan-3-ylidene]cyclopentan-1-one |

InChI |

InChI=1S/C22H24O2S3/c23-19-15(13-5-1-2-6-13)9-11-17(19)21-25-22(27-26-21)18-12-10-16(20(18)24)14-7-3-4-8-14/h1-12H2/b21-17+,22-18+ |

InChI Key |

SYNOZXWMRTWNAH-KSTNYAOJSA-N |

Isomeric SMILES |

C1CC(=C2C(=O)/C(=C\3/SS/C(=C\4/C(=O)C(=C5CCCC5)CC4)/S3)/CC2)CC1 |

Canonical SMILES |

C1CCC(=C2CCC(=C3SC(=C4CCC(=C5CCCC5)C4=O)SS3)C2=O)C1 |

Origin of Product |

United States |

Preparation Methods

The preparation of NSC 290664 involves automated density functional theory (DFT) calculations at the M06-2X/def2-TZVP level of theory. This method was applied to 42,577 small organic molecules, resulting in 290,664 bond dissociation enthalpies . The synthetic routes and reaction conditions for NSC 290664 are highly dependent on the specific molecular structure and the desired bond dissociation energies.

Chemical Reactions Analysis

NSC 290664 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NSC 290664 has a wide range of scientific research applications, including:

Biology: The compound’s bond dissociation enthalpies are crucial for understanding the reactivity and stability of biological molecules.

Medicine: NSC 290664 is used in drug metabolism studies to predict how drugs will break down in the body.

Industry: It is applied in polymer synthesis, thermal stability studies, and lignin depolymerization.

Mechanism of Action

The mechanism of action of NSC 290664 involves its ability to accurately predict bond dissociation enthalpies. This prediction is achieved through a machine learning model that uses graph neural networks trained on a subset of bond dissociation enthalpy data. The molecular targets and pathways involved include the major sites of hydrogen abstraction and the dominant molecular fragmentation pathways .

Comparison with Similar Compounds

NSC 290664 is unique in its ability to provide highly accurate bond dissociation enthalpy predictions at a fraction of the computational cost compared to traditional methods. Similar compounds include other small organic molecules with bond dissociation enthalpies calculated using density functional theory. NSC 290664 stands out due to its extensive dataset and the efficiency of its predictive model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.